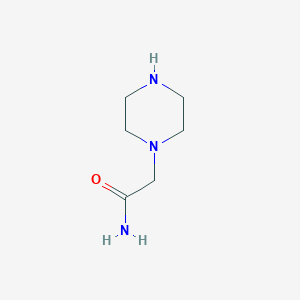

2-(Piperazin-1-yl)acetamide

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a prominent place in medicinal chemistry. bohrium.comthieme-connect.comnih.gov Its prevalence in a wide array of FDA-approved drugs underscores its importance as a privileged scaffold. benthamdirect.com The significance of the piperazine moiety can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and one can be a protonated donor, enhancing solubility and allowing for interactions with biological targets. bohrium.com The ring's "chair" conformation provides a degree of structural rigidity, while still allowing for conformational flexibility, which can be crucial for optimal binding to receptors and enzymes.

Synthetic Versatility: The secondary amine groups of the piperazine ring are readily functionalized, making it an ideal linker to connect different pharmacophores within a single molecule or to serve as a scaffold for building out various substituents. benthamdirect.comtandfonline.com This synthetic tractability allows medicinal chemists to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

Pharmacokinetic Modulation: The incorporation of a piperazine moiety can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com Its basic nature can improve aqueous solubility and oral bioavailability. bohrium.com

Overview of Therapeutic Relevance of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its incorporation into drugs targeting a wide spectrum of diseases. nih.govwisdomlib.org The ability to modify the substituents on the piperazine ring has resulted in a diverse range of pharmacological activities. tandfonline.com

Piperazine derivatives have demonstrated efficacy in numerous therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many piperazine-containing compounds exhibit activity on CNS targets, leading to their use as antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net

Infectious Diseases: The piperazine scaffold is a common feature in antimicrobial agents, with derivatives showing antibacterial, antifungal, antiviral, and antimalarial properties. nih.govapjhs.com

Oncology: A number of anticancer drugs incorporate the piperazine ring, which can contribute to their mechanism of action and pharmacokinetic properties. nih.gov

Inflammatory Conditions: Piperazine derivatives have been investigated for their anti-inflammatory potential. thieme-connect.comnih.gov

Other Therapeutic Areas: The applications of piperazine derivatives extend to cardiovascular diseases, diabetes, and as antiplatelet agents. tandfonline.comtandfonline.com

The broad therapeutic relevance of piperazine derivatives highlights the success of this scaffold in drug discovery and its continued importance in the development of new medicines. benthamdirect.com

Research Perspectives on 2-(Piperazin-1-yl)acetamide as a Core Structure

The this compound moiety serves as a valuable starting point for the synthesis of novel bioactive compounds. Researchers have extensively explored the derivatization of this core structure, primarily by introducing various substituents at the N-4 position of the piperazine ring and by modifying the acetamide (B32628) group. These studies have unveiled a wide range of biological activities, demonstrating the potential of this compound as a versatile template for drug design.

Detailed research findings have shown that derivatives of this compound exhibit significant potential in several therapeutic areas:

Antimicrobial and Antifungal Activity: Numerous studies have focused on synthesizing N-substituted this compound derivatives and evaluating their efficacy against various bacterial and fungal strains. For instance, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives showed notable antibacterial and antifungal properties. thieme-connect.comtandfonline.com Another study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines reported potent activity against several bacteria, including resistant strains like MRSA. researchgate.netnih.gov

Anthelmintic Activity: The same N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were also screened for their anthelmintic activity, indicating the broad-spectrum potential of this chemical class. thieme-connect.comresearchgate.net

Anticonvulsant Activity: Researchers have designed and synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential anticonvulsant agents. Pharmacological studies revealed that some of these compounds were active in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test. researchgate.net

Anticancer and Anti-Toxoplasma gondii Activity: The this compound scaffold has been incorporated into more complex molecules with demonstrated anticancer and antiparasitic activity. For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. nih.gov Furthermore, quinazolin-4(3H)-one derivatives incorporating a this compound linker have shown promising activity against Toxoplasma gondii.

Antiplatelet Activity: N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their antiplatelet activity, with some compounds showing strong inhibition of arachidonic acid-induced platelet aggregation. tandfonline.com

The following interactive tables summarize some of the key research findings on derivatives of this compound.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides and alkylated derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus flavus | Some derivatives showed significant antibacterial and antifungal activity. | thieme-connect.comtandfonline.comresearchgate.net |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines | Listeria monocytogenes, MRSA, Escherichia coli, Pseudomonas aeruginosa, Aspergillus fumigatus, Trichoderma viride | Potent antibacterial and antifungal activity observed, with some compounds more potent than ampicillin (B1664943) against resistant strains. | researchgate.netnih.gov |

| 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives | Gram-positive and Gram-negative bacteria, Candida species | Broad spectrum of activity with MIC values as low as 3.12 µg/mL against Candida species. | scispace.com |

| Substituted phenyl acetamide piperazine derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | One compound showed good antifungal activity against Aspergillus niger. | derpharmachemica.com |

Table 2: Diverse Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference(s) |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Anticonvulsant | Activity observed in MES seizures, with some compounds also active in the 6-Hz screen for therapy-resistant epilepsy. | researchgate.net |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Anticancer | Some compounds displayed good anticancer activity in vitro. | nih.gov |

| N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives | Antiplatelet | A derivative with a furoyl moiety showed 100% inhibition of arachidonic acid-induced platelet aggregation. | tandfonline.com |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives | Anthelmintic | Moderate anthelmintic activity observed against Pheretima posthuma. | researchgate.net |

These research findings collectively underscore the immense potential of the this compound core structure in the development of new therapeutic agents for a wide range of diseases. The ease of modification of this scaffold allows for the exploration of vast chemical space, paving the way for the discovery of novel drugs with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRJGEMERJZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Piperazin 1 Yl Acetamide and Its Analogues

Direct Reaction Approaches

Direct synthesis methods aim to construct the 2-(piperazin-1-yl)acetamide core in a single key step, typically through the formation of the N-C bond between the piperazine (B1678402) ring and the acetamide (B32628) moiety.

Reaction of Piperazine with N,N-Dimethylacetamide

The direct reaction between piperazine and N,N-dimethylacetamide as a method for the synthesis of this compound is not well-documented in scientific literature. Generally, the amide bond in N,N-dimethylacetamide is relatively stable and not susceptible to nucleophilic attack by an amine like piperazine under standard conditions. Such a reaction would likely require harsh conditions or specific catalytic activation to proceed, and as such, it is not considered a conventional or efficient method for preparing the target compound. N,N-Dimethylacetamide is more commonly utilized as a polar aprotic solvent in various chemical transformations.

Coupling with Chloroacetamide Derivatives

A more prevalent and effective direct approach for the synthesis of this compound and its analogues involves the nucleophilic substitution reaction between piperazine or its derivatives and a suitable chloroacetamide. This reaction is a straightforward N-alkylation where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion.

To control the reaction and avoid the formation of the undesired N,N'-bis-alkylated byproduct, an excess of piperazine is often employed. The reaction conditions can be tailored based on the specific substrates, but typically involve heating the reactants in a suitable solvent. For instance, the synthesis of N-substituted analogues can be achieved by reacting a mono-substituted piperazine with a chloroacetamide derivative.

One specific example is the synthesis of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide. This was achieved by refluxing a mixture of 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and piperazine in absolute ethanol (B145695) with a few drops of glacial acetic acid for 10 hours at 40°C. nih.gov Similarly, the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate can be used to prepare 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), a precursor for more complex molecules. acs.org

Table 1: Examples of Direct Coupling of Piperazine Derivatives with Chloroacetamides

| Piperazine Derivative | Chloroacetamide Derivative | Product | Yield (%) | Reference |

| Piperazine | 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Not specified | nih.gov |

| Piperazine | Chloroacetyl chloride (2 equiv.) | 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) | Not specified | acs.org |

| 7-chloro-4-piperazin-1-yl-quinoline | N-substituted chloroacetamides | 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamide | Not specified |

Multi-Step Synthetic Strategies

Multi-step syntheses provide greater flexibility for the introduction of various functional groups on both the piperazine ring and the acetamide moiety. These strategies often involve protection/deprotection steps to ensure regioselectivity and achieve the desired final product.

Condensation and Acylation Reactions

Condensation and acylation reactions are fundamental to the multi-step synthesis of this compound analogues. A common strategy involves the acylation of a mono-protected piperazine derivative. For example, N-Boc-piperazine can be acylated with a suitable carboxylic acid or its activated derivative, followed by deprotection of the Boc group to yield the desired product. This approach allows for the synthesis of a wide variety of N-substituted piperazine amides.

The synthesis of N-acetylpiperazine itself can be achieved through a transamidation reaction of acetamide with piperazine, catalyzed by iodine. researchgate.net This N-acetylpiperazine can then serve as a precursor for further modifications.

Alkylation Reactions of Amines

Alkylation of the piperazine nitrogen is a key step in many multi-step syntheses. Direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products. To achieve mono-alkylation, it is often necessary to use a protecting group strategy. For instance, N-acetylpiperazine can be alkylated, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net

Reductive amination is another important method for the N-alkylation of piperazines. This involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. This method was utilized in the synthesis of N-alkyl piperazine side chain-based CXCR4 antagonists, where a secondary amine was treated with an alkyl bromide. nih.gov

Amidation with Coupling Reagents

The use of coupling reagents is a highly efficient and widely employed method for forming the amide bond between a piperazine derivative and a carboxylic acid, particularly when direct acylation is not feasible or leads to low yields. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. For example, piperazine amides of chromone-2-carboxylic acid were synthesized by reacting the carboxylic acid with appropriate piperazine derivatives in the presence of EDC and 4-(dimethylamino)pyridine (DMAP). acgpubs.org

The synthesis of piperazine amides of 18β-glycyrrhetinic acid was achieved by treating the carboxylic acid with piperazine in the presence of activators like EDCl and HOBt. nih.gov An alternative approach involved the amidation of 18β-glycyrrhetinic acid with 4-substituted phenylpiperazines using N,N-dicyclohexylcarbodiimide (DCC) and HOBt. nih.gov

Table 2: Examples of Amidation of Piperazine Derivatives using Coupling Reagents

| Piperazine Derivative | Carboxylic Acid | Coupling Reagent System | Product | Yield (%) | Reference |

| Phenyl/benzyl piperazines | Benzoic or cinnamic acids | EDC, HOBt | Aryl piperazine amides | 36-86 | nih.gov |

| Phenyl/benzyl piperazine derivatives | Chromone-2-carboxylic acid | EDC, DMAP | Piperazine amides of chromone-2-carboxylic acid | 24.3 | acgpubs.org |

| Piperazine | 18β-glycyrrhetinic acid | EDCl, HOBt, trimethylamine | Piperazinyl amide of 18β-glycyrrhetinic acid | 80.6 | nih.gov |

| 4-Substituted phenylpiperazines | 18β-glycyrrhetinic acid | DCC, HOBt | Substituted piperazinyl amides of 18β-glycyrrhetinic acid | Not specified | nih.gov |

Cyclization Techniques for Piperazine Ring Formation

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. Methodologies for this process can be broadly categorized into intermolecular and intramolecular cyclization reactions. researchgate.netscispace.com

Intermolecular Cyclization: This approach involves the condensation of two separate molecules. A common industrial method is the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org While this process is effective for producing ethylene (B1197577) diamine, piperazine is generated as a significant side product. wikipedia.org Other single-step intermolecular cyclization processes utilize precursors like ethylenediamine (B42938) and mono- or diethanolamine (B148213). researchgate.net

Intramolecular Cyclization: These methods involve forming the ring from a single linear precursor that already contains the necessary atoms. Highly selective processes include the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine. researchgate.net

Modern synthetic chemistry has introduced more sophisticated and modular techniques:

Catalytic Reductive Cyclization: A notable method involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization, often using a palladium on charcoal (Pd/C) catalyst, to yield the piperazine ring. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts can be used to couple a propargyl unit with various diamine components, providing highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Diol-Diamine Coupling: Ruthenium(II) complexes have been shown to catalyze the coupling of diols and diamines to furnish piperazines. organic-chemistry.org

Visible-Light-Promoted Annulation: In a photoredox-catalyzed process, a glycine-based diamine can undergo a decarboxylative annulation with various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org

A particularly efficient route starts with diethanolamine or diethylamine (B46881), which undergoes a three-step sequence of chlorination, Boc protection, and finally, aminolysis cyclization with ammonia (B1221849) to form the N-Boc-protected piperazine ring. nbinno.comgoogle.com This method is advantageous for its mild reaction conditions and high yields. google.com

| Cyclization Strategy | Key Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Cyclocondensation | Ethylenediamine, Mono/Diethanolamine | Various catalysts | Single-step process, often used in industrial production. | researchgate.net |

| Intramolecular Cyclodeamination | Aminoethylethanolamine, Diethylenetriamine | Various catalysts | Highly selective process for forming the piperazine ring from a linear precursor. | researchgate.net |

| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkenes | Palladium on charcoal (Pd/C) or Raney Nickel (Ra-Ni) | Allows for the synthesis of carbon-substituted piperazines with stereoselectivity. | nih.gov |

| Aminolysis Cyclization | Di(2-chloroethyl) carbamate | Ammonia | Final step in a high-yield (over 93.5%) synthesis starting from diethylamine, often incorporating Boc protection. | nbinno.com |

| Visible-Light-Promoted Annulation | Glycine-based diamine, Aldehydes | Iridium-based photoredox catalyst | Mild conditions, suitable for synthesizing 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. | organic-chemistry.org |

Protective Group Strategies (e.g., Boc-Protection)

Due to the presence of two secondary amine groups, direct and selective functionalization of piperazine can be challenging, often leading to mixtures of mono- and di-substituted products. nbinno.comchemicalbook.com To achieve monosubstitution, a protective group strategy is employed, with the tert-butoxycarbonyl (Boc) group being a common choice. The resulting intermediate, 1-Boc-piperazine, is a versatile building block for synthesizing a wide range of derivatives, including piperazinyl amides. nbinno.comchemicalbook.com

The traditional method for preparing 1-Boc-piperazine involves the direct reaction of anhydrous piperazine with di-tert-butyl carbonate. nbinno.comchemicalbook.com However, this approach often suffers from low yields because of the concurrent formation of the di-protected piperazine, which requires extensive purification and increases costs. nbinno.comchemicalbook.com

To improve selectivity and yield, several advanced strategies have been developed:

Salt Formation Prior to Protection: One alternative involves first reacting piperazine with acetic acid to form a salt. nbinno.comchemicalbook.com This protonates one of the nitrogen atoms, deactivating it and promoting selective acylation at the other nitrogen when di-tert-butyl carbonate is added. nbinno.comchemicalbook.com While this enhances selectivity, it still uses expensive anhydrous piperazine. chemicalbook.com

Protection Prior to Cyclization: A highly efficient and innovative method circumvents the issues of direct piperazine protection altogether. nbinno.comgoogle.com This process begins with a non-cyclic precursor like diethylamine or diethanolamine. nbinno.comgoogle.com The precursor is first chlorinated to produce di(2-chloroethyl)amine, which is then protected with Boc anhydride (B1165640) to form di(2-chloroethyl) carbamate. nbinno.comgoogle.com The final step is a cyclization reaction with ammonia, which forms the piperazine ring and yields 1-Boc-piperazine directly. nbinno.comgoogle.com This route achieves high yields (over 93.5%) and purity, avoids hazardous solvents, and is well-suited for industrial-scale production. nbinno.comgoogle.com

The Boc group serves its purpose by protecting one amine, allowing for selective reactions at the other nitrogen. Following the desired chemical modifications, the Boc group can be readily removed under acidic conditions to yield the final product.

| Protection Strategy | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Reaction | Anhydrous piperazine, Di-tert-butyl carbonate | Simple, one-step procedure. | Low selectivity, formation of di-substituted byproduct, low yield, extensive purification required. | nbinno.comchemicalbook.com |

| Salt Formation Intermediate | Piperazine, Acetic acid, Di-tert-butyl carbonate | Improved selectivity for mono-protection. | Relies on costly anhydrous piperazine; may use hazardous solvents like toluene (B28343). | nbinno.comchemicalbook.com |

| Protection Before Cyclization | Diethanolamine, Thionyl chloride, Boc anhydride, Ammonia | High yield (>93.5%), high purity, avoids direct handling of piperazine for protection, suitable for industrial scale. | Multi-step process from the initial precursor. | nbinno.comgoogle.com |

Salt Formation Procedures

The conversion of piperazine derivatives from their free base form into a salt is a common and critical step in their synthesis and purification. Salts, such as hydrochloride salts, are often more stable and possess higher crystallinity than the free base, which facilitates handling, purification by recrystallization, and storage. nih.gov

Synthesis of Hydrochloride Salts

The formation of hydrochloride salts of piperazine-containing compounds is a standard procedure in pharmaceutical chemistry. The basic nitrogen atoms of the piperazine ring readily react with hydrochloric acid to form ammonium (B1175870) chloride salts. Depending on the stoichiometry and reaction conditions, either a monohydrochloride or a dihydrochloride (B599025) salt can be formed.

A typical laboratory procedure for forming the hydrochloride salt involves dissolving the crude piperazine derivative free base in a suitable organic solvent, followed by the addition of hydrochloric acid. For instance, a crude product can be dissolved in acetone, cooled in an ice bath, and then treated with a dropwise addition of concentrated hydrochloric acid. prepchem.com The resulting salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. prepchem.com

In some synthetic processes, hydrochloric acid is used not just for final product isolation but also during the main reaction. For example, in the coupling of piperazine with a chloroacetamide derivative, adding an equimolar amount of aqueous HCl can moderate the reactivity of piperazine through N-protonation. acs.orggoogle.com This helps to minimize the formation of the unwanted N,N'-bis-alkylated byproduct. acs.org

Another method involves preparing piperazine monohydrochloride by reacting piperazine dihydrochloride with anhydrous piperazine in a solvent like absolute ethanol. google.com Furthermore, an aqueous solution of piperazine monohydrochloride can be prepared by reacting piperazine with ammonium chloride. google.com

| Method | Reagents | Solvent | Purpose | Reference |

|---|---|---|---|---|

| Precipitation of Final Product | Crude piperazine derivative (free base), Concentrated HCl | Acetone | Purification and isolation of the final product as a stable, crystalline salt. | prepchem.com |

| Reaction Moderation | Piperazine, Aqueous HCl | Water, 2-Propanol | To control the reactivity of piperazine during N-alkylation and minimize di-substitution. | acs.org |

| In Situ Salt Preparation | Piperazine dihydrochloride, Anhydrous piperazine | Absolute ethanol | To prepare piperazine monohydrochloride as a reactive intermediate for subsequent steps. | google.com |

| Aqueous Solution Preparation | Piperazine, Ammonium chloride | Water | To create an essentially neutral aqueous solution of piperazine monohydrochloride. | google.com |

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations

The presence of two distinct amine moieties within the 2-(piperazin-1-yl)acetamide structure—a secondary amine within the piperazine (B1678402) ring and a primary amide—offers multiple avenues for chemical modification. The secondary amine is a primary site for reactions such as acylation and alkylation.

Acylation of Amine Moieties

The secondary amine of the piperazine ring is readily acylated, a common strategy to introduce a wide range of substituents. This reaction typically involves the treatment of this compound or its derivatives with acylating agents like acyl chlorides or acid anhydrides.

A notable example involves the acylation of a derivative, N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide, with chloroacetyl chloride. This reaction, carried out in absolute ethanol (B145695) with a few drops of glacial acetic acid under reflux, yields the corresponding 2-(4-(2-chloroacetyl)piperazin-1-yl) derivative. nih.govresearchgate.net This chloroacetylated product can then serve as a versatile intermediate for further modifications, such as reaction with various anilines to produce a library of final compounds. nih.gov The general principle of N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The presence of a base is often crucial to neutralize the acidic byproduct, thereby driving the reaction to completion. derpharmachemica.com

Table 1: Examples of Acylation Reactions on Piperazine Derivatives

| Starting Material | Acylating Agent | Reaction Conditions | Product | Reference |

| N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Chloroacetyl chloride | Absolute ethanol, glacial acetic acid, reflux | 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.govresearchgate.net |

Alkylation of Amine Moieties

Similar to acylation, the secondary amine of the piperazine ring is susceptible to alkylation. This reaction introduces alkyl groups onto the nitrogen atom, altering the steric and electronic properties of the molecule. Alkylation is typically achieved by reacting the piperazine derivative with an alkyl halide.

For instance, in the synthesis of various pharmaceuticals, N-alkylation of the piperazine ring is a key step. While direct alkylation examples on this compound are not extensively documented in the provided search results, the synthesis of drugs like Flibanserin involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com This highlights the general reactivity of the piperazine nitrogen towards alkylating agents. Such reactions are fundamental in building more complex molecular architectures. mdpi.com

Derivatization for Enhanced Biological Activity

A primary driver for the derivatization of this compound is the enhancement of its biological activity. By modifying its structure, researchers can fine-tune its interaction with biological targets.

Derivatives of this compound have been synthesized and evaluated for a range of biological activities. For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated significant in vitro antimicrobial and anticancer activities. nih.govresearchgate.net Specifically, certain compounds within this series showed antimicrobial activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net

Furthermore, the derivatization of the piperazine moiety has led to the discovery of potent enzyme inhibitors. A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, which can be considered analogs of derivatized this compound, were synthesized and found to be effective urease inhibitors. nih.gov Some of these derivatives exhibited significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov While not a direct derivatization of the title compound, the synthesis of novel acetamide (B32628) derivatives has also been explored for α-glucosidase inhibition, suggesting a potential therapeutic avenue for derivatives of this compound in the management of diabetes. researchgate.net

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Antimicrobial, Anticancer | Significant activity, with some compounds comparable to standard drugs. | nih.govresearchgate.net |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease Inhibition | Potent inhibitors with IC50 values superior to the standard. | nih.gov |

Derivatization for Analytical Applications

Chemical derivatization plays a crucial role in enhancing the detectability of analytes in various analytical techniques. For a molecule like this compound, derivatization can be employed to improve its chromatographic behavior and response in mass spectrometry (MS) and UV-Vis spectroscopy.

The secondary amine in the piperazine ring is a prime target for derivatization. Reagents that introduce a chromophore or a readily ionizable group can significantly enhance detection sensitivity. For instance, piperazine itself can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for its detection at low levels using HPLC-UV instrumentation. researchgate.net Another common derivatizing agent for amines is dansyl chloride, which introduces a fluorescent tag. researchgate.net

In the context of mass spectrometry, derivatization can improve ionization efficiency. Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to enhance their signals in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov While this example involves using a piperazine derivative to label another molecule, the principle can be reversed. A reagent could be designed to react with the secondary amine of this compound to introduce a permanently charged group or a group that is easily protonated, thereby increasing its ionization efficiency in electrospray ionization (ESI)-MS. The goal of such derivatization is to improve the separation and ionization efficiency and to generate particular product ions for sensitive detection. ddtjournal.com

Table 3: Potential Derivatization Reagents for Analytical Applications

| Analytical Technique | Derivatizing Agent | Target Functional Group | Purpose of Derivatization | Reference |

| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine | Introduction of a chromophore for UV detection | researchgate.net |

| HPLC-Fluorescence | Dansyl chloride | Secondary Amine | Introduction of a fluorophore for fluorescence detection | researchgate.net |

| Mass Spectrometry | Reagents with permanently charged or easily ionizable groups | Secondary Amine | Enhancement of ionization efficiency | ddtjournal.com |

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Acetamide Derivatives

Influence of Substituents on Biological Potency

Modifications to the anilide (or analogous) portion of the molecule, which is attached to the acetamide (B32628) nitrogen, have a profound effect on biological activity. The nature and position of substituents on this aryl ring dictate the electronic properties and can influence interactions with the target's binding pocket.

In a series of quinazolinone-piperazine-acetamide derivatives, the substitution pattern on a terminal phenylamino (B1219803) ring was shown to be critical for both antimicrobial and anticancer activities. nih.gov The electronic nature of the substituents played a key role:

Antimicrobial Activity : The presence of electron-donating groups, such as a methyl group, enhanced antimicrobial activity against certain strains like B. subtilis, C. albicans, and A. niger. nih.gov Conversely, electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), increased antibacterial activity against S. aureus and E. coli. nih.gov

Anticancer Activity : For anticancer potency, electron-withdrawing groups were found to be beneficial. For instance, the presence of dichloro substituents on the phenylamino ring led to improved anticancer activity. nih.gov

These findings highlight that the electronic properties of the anilide moiety are a key determinant of the biological activity profile, with different electronic features favoring different therapeutic effects.

| Substituent Type | Effect on Antimicrobial Activity | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| Electron-Donating (e.g., Methyl) | Enhanced activity against B. subtilis, C. albicans, A. niger | Not specified as enhancing | nih.gov |

| Electron-Withdrawing (e.g., Chloro, Nitro) | Increased activity against S. aureus, E. coli | Enhanced activity (e.g., dichloro) | nih.gov |

The N-4 position of the piperazine (B1678402) ring is a common site for modification, and substitutions with various aromatic and heterocyclic groups significantly influence biological potency. These groups can engage in additional binding interactions with the target protein, thereby enhancing affinity and selectivity. researchgate.net

In the development of tubulin polymerization inhibitors, the substituents and their positions on an aryl piperazine moiety had a clear impact on antiproliferative activity against SMMC-7721 cancer cells. nih.gov A comparative study of substituent positions revealed that a substituent in the para position of the aryl ring resulted in superior activity compared to meta or ortho positions. nih.gov

Studies on dopamine (B1211576) D2/D3 receptor agonists also demonstrate the importance of N-substitution on the piperazine ring. nih.gov Research indicates that the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.gov Furthermore, it was found that a heterocyclic ring does not need to be directly connected to the piperazine; linkers such as an amide or a methylene (B1212753) group can be used to connect the heterocyclic moiety while maintaining high affinity and selectivity for the D3 receptor. nih.gov The introduction of diverse heterocyclic systems, including indazole and benzo[b]thiophene derivatives, has also led to compounds with high affinity for D2 and D3 receptors. nih.gov

| Compound | Substituent Position | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 16b | para | Superior | nih.gov |

| 16c | meta | Intermediate | nih.gov |

| 16d | ortho | Inferior | nih.gov |

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netmdpi.com The CF₃ group, in particular, can significantly impact lipophilicity, metabolic stability, and binding affinity. mdpi.commdpi.com

The high electronegativity of fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can improve electrostatic and hydrogen bonding interactions with biological targets. mdpi.com The C-F bond is exceptionally strong, contributing to the high metabolic stability of the CF₃ group by making it less susceptible to oxidative metabolism. researchgate.netmdpi.com This increased stability can lead to an improved pharmacokinetic profile.

In the context of piperazine derivatives, the introduction of trifluoromethyl groups has been shown to be beneficial. For example, alpelisib, a PI3K inhibitor, contains a trifluoromethyl alkyl-substituted pyridine (B92270) moiety, which contributes to its inhibitory activity. mdpi.com Similarly, novel trifluoromethyl pyridine piperazine derivatives have been developed as potential plant activators, demonstrating antiviral activities. nih.gov The CF₃ group is often used as a bioisostere for chlorine atoms or methyl groups, offering advantages in terms of steric and electronic properties that can lead to enhanced target binding and selectivity. mdpi.com

Importance of the Piperazine-Acetamide Linkage

In the design of carbonic anhydrase inhibitors using a "tail approach," the acetamide moiety served as a critical linker connecting the zinc-binding group to a substituted piperazine tail. cnr.it This linker allows the tail to reach regions of the active site with greater amino acid variability, which can lead to enhanced selectivity for a specific enzyme isoform. cnr.it

Further evidence for the importance of the core structure comes from studies where the piperazine group was replaced. When the piperazine moiety in a series of anticancer arylamide derivatives was replaced with a piperidine (B6355638) group, the antiproliferative activities were significantly reduced. nih.gov This indicates that the specific structural and electronic features of the piperazine ring, including its two nitrogen atoms, are crucial for maintaining potent inhibitory effects. nih.govnih.gov The acetamide group has also been identified as an important contributor to activity, with reports suggesting that an acetamide group on a quinazolinone nucleus enhances anticancer activity. nih.gov

Pharmacophore Identification and Modification

The 2-(piperazin-1-yl)acetamide framework is a well-established pharmacophore. The piperazine nucleus is considered a "privileged structure" because it is frequently found in pharmacologically active compounds across a wide range of therapeutic areas. pharmacophorejournal.comnih.gov Its two nitrogen atoms can act as hydrogen bond acceptors and allow for improvements in pharmacokinetic properties like water solubility. nih.gov

Pharmacophore modeling often identifies key features within this scaffold:

The two nitrogen atoms of the piperazine ring are often key interaction points. nih.gov

The acetamide linker provides a specific spatial arrangement and can participate in hydrogen bonding. cnr.it

The terminal aryl or heterocyclic groups provide opportunities for hydrophobic and electronic interactions, contributing to affinity and selectivity. nih.govnih.gov

Modification strategies often focus on altering the substituents on the piperazine ring and the anilide moiety to optimize interactions with a specific target. researchgate.netnih.gov The piperazine moiety can function as a central scaffold to connect different active groups, expanding structural diversity and allowing for the exploration of new chemical space. researchgate.netnih.gov

Computational Approaches in SAR Analysis

Computational methods are integral to modern SAR studies of this compound derivatives, enabling the rational design of more potent and selective compounds. mdpi.com

Molecular Docking: This technique is widely used to predict the binding modes of these derivatives within the active site of a target protein. nih.gov Docking studies help to rationalize observed SAR data and guide the design of new analogs. For instance, docking of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs into the COX-2 enzyme active site confirmed their binding interactions and supported their in vivo anti-inflammatory activity. nih.gov Similarly, docking studies of quinazolinone-piperazine-acetamide derivatives demonstrated that compounds with good docking scores also showed better anticancer potency, helping to identify them as lead compounds for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is another powerful tool used to correlate the structural features of compounds with their biological activities. tandfonline.com Both 2D- and 3D-QSAR models can be developed to predict the activity of novel compounds before their synthesis, saving time and resources. tandfonline.com These models use molecular descriptors to quantify physicochemical properties and relate them to biological responses. nih.gov For example, QSAR models have been developed for various piperidine derivatives to predict their inhibitory activity against cancer cell lines, with genetic algorithms often used to select the most relevant descriptors. nih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, significantly accelerate the drug discovery process. mdpi.commdpi.com

Pharmacological and Biological Activities of 2 Piperazin 1 Yl Acetamide Derivatives

Central Nervous System (CNS) Activities

Derivatives of 2-(piperazin-1-yl)acetamide have demonstrated a broad spectrum of activities within the central nervous system, showing promise as anticonvulsant, antipsychotic, neuroprotective, and antidepressant agents. This versatility stems from the scaffold's ability to be chemically modified, allowing for targeted interactions with various neurotransmitter systems.

Anticonvulsant Potential

Several studies have highlighted the anticonvulsant properties of this compound derivatives. Researchers have synthesized and evaluated these compounds in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are indicative of a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively.

One study focused on a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives. ekb.egresearchgate.net The initial screening revealed that most of the synthesized compounds exhibited anticonvulsant activity in the MES test, with protection ranging from 16.67% to 100%. ekb.eg Compound 4a from this series was particularly potent, showing 100% protection in the scPTZ screen with an ED₅₀ value of 56 mg/kg, a potency about six times greater than the reference drug ethosuximide. ekb.egresearchgate.net

Another study synthesized twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and tested their anticonvulsant activity. nih.gov The results indicated that these compounds were exclusively active in the MES seizure model, with activity being closely linked to the substituent at the 3-position of the anilide moiety. nih.govresearchgate.net Derivatives with a 3-(trifluoromethyl)anilide group showed considerably higher anticonvulsant protection compared to their 3-chloroanilide counterparts. nih.gov For instance, compound 19 was highly active, protecting animals at a dose of 300 mg/kg at 0.5 hours and 100 mg/kg at 4 hours post-administration. nih.gov Some of these molecules also demonstrated activity in the 6-Hz screen, an animal model for therapy-resistant partial epilepsy. nih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Derivative Class | Test Model | Activity/Potency (ED₅₀) | Source |

|---|---|---|---|---|

| 4a | N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide | scPTZ | 56 mg/kg | ekb.egresearchgate.net |

| 4b | N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide | MES | 64 mg/kg | ekb.egresearchgate.net |

| 4c | N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide | MES | 60 mg/kg | ekb.egresearchgate.net |

| 19 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide [3-(trifluoromethyl)anilide] | MES | 100 mg/kg (at 4h) | nih.gov |

| 12 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide [3-chloroanilide] | MES | 100 mg/kg (at 0.5h) | nih.gov |

Antipsychotic Effects

The piperazine (B1678402) ring is a key structural feature in many antipsychotic drugs. Consequently, derivatives of this compound have been designed and synthesized as potential novel atypical antipsychotic agents. These agents are often evaluated for their ability to antagonize dopamine (B1211576) D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics which helps manage positive symptoms of schizophrenia while minimizing extrapyramidal side effects. tandfonline.comtandfonline.com

A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and screened for their in vivo antipsychotic activity in mice. tandfonline.comtandfonline.comnih.gov The compounds were tested for D2 antagonism using the climbing mouse assay and for 5-HT2A antagonism via the quipazine-induced head twitch model. tandfonline.comnih.gov Among the synthesized compounds, P4 was identified as the most active. tandfonline.comnih.gov

Another study explored N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides for their anti-dopaminergic and anti-serotonergic activities. benthamscience.com Similarly, researchers synthesized 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides and evaluated them for atypical antipsychotic profiles. researchgate.net Compound 3e from this series showed a maximum atypical antipsychotic-like profile in studies of apomorphine-induced climbing and 5-HTP-induced head twitches. researchgate.net

Table 2: Antipsychotic-like Activity of Selected this compound Derivatives

| Compound Series | Target Receptors | Screening Method | Most Active Compound | Source |

|---|---|---|---|---|

| N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides | D2, 5-HT2A | Climbing mouse assay, Quipazine-induced head twitches | P4 | tandfonline.comnih.gov |

| 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides | Dopamine & Serotonin systems | Apomorphine-induced climbing, 5-HTP-induced head twitches | 3e | researchgate.net |

Neuroprotective Mechanisms

Derivatives of this compound are also being investigated for their neuroprotective potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease. The mechanism of action often involves the modulation of specific ion channels or enzymes implicated in neuronal survival.

One derivative, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 51164), was identified as a positive allosteric modulator of the TRPC6 channel. researchgate.netnih.govsci-hub.se Activation of TRPC6 is believed to play a role in memory formation and can help restore store-operated calcium entry in hippocampal neurons affected by Alzheimer's disease. researchgate.netnih.gov This compound was shown to rescue the loss of mushroom spines (a sign of synaptic health) induced by amyloid-β toxicity in neuronal cultures at nanomolar concentrations. nih.govsci-hub.se The neuroprotective mechanism is thought to be based on the activation of neuronal store-operated calcium entry in spines. nih.govsci-hub.se

Another area of investigation is the inhibition of cholinesterase enzymes. Novel pyrano[3,2-c]chromene derivatives incorporating a phenylpiperazine acetamide (B32628) moiety were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butylcholinesterase (BuChE). doi.org The compound N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (6c) demonstrated the highest inhibitory activity against AChE with an IC₅₀ of 1.12 µM. doi.org

Additionally, dysfunction of excitatory amino acid transporters (EAATs), particularly EAAT2, is implicated in the pathogenesis of various neurological disorders. researchgate.net Compounds that enhance EAAT2 expression or activity are considered to have therapeutic potential for neuroprotection. researchgate.net Derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide are being developed as potential molecular probes to study the EAAT2 transporter. researchgate.net

Antidepressant-like Effects

The search for new, more effective antidepressants has led researchers to explore various piperazine derivatives. nih.gov The antidepressant-like effects of this compound derivatives are often linked to their interaction with the monoaminergic system, particularly serotonin and dopamine pathways. nih.gov

In one study, two new arylpiperazine derivatives, 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide and 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide , were shown to possess antidepressant activity in both the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov The effects of these compounds were reversed by pretreatment with agents that interfere with serotonin synthesis or block 5-HT1A receptors, indicating that their mechanism of action is mediated by the serotonergic system, specifically involving 5-HT1A receptors. nih.gov

Another piperazine derivative, LQFM212 , also demonstrated an antidepressant-like effect in the FST after both single and repeated administration. researchgate.net Its mechanism appears to involve the broader monoaminergic pathway, as the effect was reversed by antagonists for serotonin, dopamine, and adrenergic receptors. researchgate.net Furthermore, repeated treatment with LQFM212 was found to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key factor in neuronal plasticity and antidepressant response. researchgate.net

Modulation of Neurotransmitter Systems

The diverse CNS activities of this compound derivatives are rooted in their ability to modulate various neurotransmitter systems. ijrrjournal.comresearchgate.net Neurotransmitter transporters (NTTs) are key targets for regulating extracellular neurotransmitter concentrations, and their modulation is a promising therapeutic strategy. ijcap.in

As discussed in the antipsychotic section, many derivatives are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors. tandfonline.comtandfonline.com The antidepressant-like effects are often mediated through interactions with the serotonin system, including 5-HT1A receptors. nih.gov For example, the antidepressant-like effects of compounds 4p and 3o were prevented by the selective 5-HT1A antagonist WAY 100635. nih.gov

Some derivatives also exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. tandfonline.com A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized, with compounds 2j and 2m showing selective MAO-A inhibitory activity. tandfonline.com

The glutamatergic system is another important target. nih.gov As mentioned under neuroprotection, derivatives like N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can modulate TRPC6 channels, which are linked to calcium signaling and synaptic plasticity. researchgate.netnih.gov This highlights the ability of the piperazine acetamide scaffold to interact with a wide array of CNS targets, contributing to its pharmacological versatility.

Antimicrobial Activities

In addition to their CNS effects, this compound derivatives have emerged as a promising class of antimicrobial agents. apjhs.comijbpas.com The growing threat of antibiotic resistance necessitates the development of novel drugs, and various heterocyclic compounds, including piperazine derivatives, have been investigated for this purpose. researchgate.netnih.gov

A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides reported significant antibacterial and antifungal activity. nih.gov The evaluation of antibacterial activity showed that compound 3k was the most potent. Listeria monocytogenes was the most sensitive bacterium, while Staphylococcus aureus was the most resistant. nih.gov Notably, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, and 3g was more efficient against Escherichia coli. nih.gov The best antifungal activity was also observed for compound 3k , with Trichoderma viride being the most sensitive fungus. nih.gov

Another series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for in vitro antimicrobial activity. nih.govresearchgate.net Compounds 3 , 8 , 11 , and 12 from this series displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govresearchgate.net

Furthermore, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was synthesized and shown to exhibit antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. mdpi.com

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Derivative Class | Target Organism | Observed Activity | Source |

|---|---|---|---|---|

| 3k | 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide | MRSA, Various Fungi | More potent than ampicillin against MRSA; best antifungal activity in its series. | nih.gov |

| 3d | 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide | P. aeruginosa, MRSA | Better activity than ampicillin against P. aeruginosa. | nih.gov |

| 3g | 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide | E. coli, MRSA | More efficient than ampicillin against E. coli. | nih.gov |

| 3, 8, 11, 12 | 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamide | Various Bacteria & Fungi | Activity comparable to ciprofloxacin and fluconazole. | nih.govresearchgate.net |

| PNT | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. aureus, MRSA, S. epidermidis | Exhibits antimicrobial activity. | mdpi.com |

Antibacterial Spectrum and Efficacy

Derivatives of this compound have been investigated for their potential as novel antibacterial agents, showing activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.

One study reported the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Within this series, specific compounds demonstrated significant antibacterial activity, comparable to the standard drug ciprofloxacin, when tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative).

In another study focusing on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k was identified as the most potent. The most susceptible bacterium was Listeria monocytogenes, while Staphylococcus aureus was the most resistant. Notably, compounds 3d , 3g , and 3k were tested against resistant strains and all proved to be more potent than ampicillin against methicillin-resistant S. aureus (MRSA). Furthermore, compound 3d showed better activity than ampicillin against Pseudomonas aeruginosa, and 3g was more effective against E. coli.

A novel pleuromutilin derivative, NPDM , which incorporates a this compound linker, exhibited excellent bactericidal activity against MRSA. It induced time-dependent growth inhibition and demonstrated a superior therapeutic effect compared to tiamulin in mouse infection models.

| Compound | Bacterial Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| Quinazolinone Derivatives (3, 8, 11, 12) | S. aureus, B. subtilis, E. coli | Significant activity, comparable to Ciprofloxacin | |

| Compound 3k | Listeria monocytogenes | Most potent in its series | |

| Compounds 3d, 3g, 3k | Methicillin-resistant S. aureus (MRSA) | More potent than Ampicillin | |

| Compound 3d | Pseudomonas aeruginosa | Better activity than Ampicillin | |

| Compound 3g | Escherichia coli | More efficient than Ampicillin | |

| NPDM | Methicillin-resistant S. aureus (MRSA) | Potent bactericidal agent |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of significant research. Studies have shown these compounds to be effective against various fungal pathogens.

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for antifungal activity against Candida albicans and Aspergillus niger. Several compounds in this series displayed significant efficacy, comparable to the standard drug fluconazole.

In the study of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k exhibited the best antifungal activity. The most resistant fungus was identified as Aspergillus fumigatus, whereas Trichoderma viride was the most sensitive to the tested compounds. Another investigation into N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives showed that several synthesized compounds exhibited appreciable activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur.

| Compound | Fungal Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| Quinazolinone Derivatives (3, 8, 11, 12) | Candida albicans, Aspergillus niger | Significant activity, comparable to Fluconazole | |

| Compound 3k | Trichoderma viride | Most potent in its series | |

| N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides (7a-c) | Tricophyton rubrum, Epidermophyton floccosum, Malassazia furfur | Appreciable activity |

Anticancer and Antitumor Activities

The piperazine acetamide scaffold is a prominent feature in many compounds developed for cancer therapy, exhibiting activities that range from inhibiting cell growth to inducing programmed cell death.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have shown potent antiproliferative effects across a variety of cancer cell lines.

A novel piperazine derivative, C505 , was identified as a top candidate from a library of 2,560 compounds for its ability to inhibit cancer cell proliferation. It was effective against multiple cancer cell lines with GI50 values ranging from 0.06 to 0.16 μM. Another study found that two novel piperazine derivatives, PD-1 and PD-2 , effectively restrained the growth of liver cancer (HepG2) cells in a dose-dependent manner, with inhibition reaching 55.44% and 90.45%, respectively, at a concentration of 100 µg/mL.

A series of quinoxalinyl–piperazine derivatives were also evaluated, with compound 30 inhibiting the proliferation of several cancer cell lines, including breast (MDA-MB-231), skin (SK-MEL-5), pancreas (HPAF-II), and cervix (HeLa). Similarly, piperidine-linked benzenesulfonamides, which share structural similarities, were assessed for their inhibitory activity. Compound 7h demonstrated an inhibitory effect on MCF-7 breast cancer cell proliferation with an IC50 value of 1.20 μM under hypoxic conditions.

| Compound | Cancer Cell Line | Efficacy (IC50/GI50/Inhibition %) | Reference |

|---|---|---|---|

| C505 | Multiple cancer cell lines | GI50 = 0.06-0.16 μM | |

| PD-1 | HepG2 (Liver) | 55.44% inhibition at 100 µg/mL | |

| PD-2 | HepG2 (Liver) | 90.45% inhibition at 100 µg/mL | |

| Compound 30 | MDA-MB-231 (Breast) | IC50 = 1.3 μM | |

| SK-MEL-5 (Skin) | IC50 = 1.1 μM | ||

| HPAF-II (Pancreas) | IC50 = 1.4 μM | ||

| HeLa (Cervix) | IC50 = 1.5 μM | ||

| Compound 7h | MCF-7 (Breast) | IC50 = 1.20 μM |

Induction of Apoptosis in Tumor Cells

Beyond inhibiting proliferation, a key mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

The potent antiproliferative compound C505 was found to kill cancer cells by inducing caspase-dependent apoptosis. This was confirmed through Annexin V/7-AAD staining and PI staining, which indicated that the compound causes cell cycle arrest and apoptosis. Similarly, β-elemene piperazine derivatives were shown to induce apoptosis in human leukemia cells (HL-60). The derivative DX1 induced apoptosis in a time- and dose-dependent manner, an effect that was linked to the generation of reactive oxygen species (ROS).

A piperazine-derived indole-2-carboxamide, HJZ-12 , induced notable apoptosis in benign prostatic hyperplasia cells (BPH-1) in a dose-dependent fashion, increasing the percentage of apoptotic cells by up to 84% at a 15 μM concentration. This effect was associated with the activation of caspase-3. More recently, a piperazine-based bis(thiazole) hybrid, compound 9i , was shown to dramatically induce apoptotic cell death in human colorectal carcinoma (HCT-116) cells. Flow cytometric analysis showed that compound 9i increased total apoptosis by over seven-fold compared to untreated cells and upregulated apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2.

Sirtuin-Modulating Properties

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like cell survival, proliferation, and DNA repair. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Inhibition of sirtuins, particularly SIRT1 and SIRT2, can promote p53-dependent apoptosis in cancer cells and has been shown to decrease tumor growth.

While the acetamide scaffold is present in some known sirtuin inhibitors, such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives that act as potent SIRT2 inhibitors, there is currently limited specific research directly linking derivatives of this compound to sirtuin-modulating activity. The development of sirtuin modulators is an active area of research, and exploring the potential of the this compound scaffold in this context could be a promising future direction for anticancer drug discovery.

Anti-inflammatory Activities

Derivatives of this compound have also been recognized for their significant anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators.

A study of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs identified them as potential COX-2 inhibitors. Molecular docking studies confirmed that these compounds interact with the COX-2 enzyme, which is consistent with their observed in vivo anti-inflammatory activity. The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a common strategy for anti-inflammatory drugs.

Novel piperazine derivatives PD-1 and PD-2 demonstrated noteworthy anti-inflammatory activity by inhibiting the production of nitrite and tumor necrosis factor-alpha (TNF-α). At a 10 µM concentration, the compounds inhibited nitrite production by up to 39.42% and 33.7% and TNF-α generation by up to 56.97% and 44.73%, respectively.

In another investigation, a 7-chloro-4-(piperazin-1-yl)quinoline derivative, compound 5 , showed potent in vitro anti-inflammatory effects in murine macrophage cells. It demonstrated the highest inhibitory activity on nitric oxide (NO) release, which was associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers like COX-2, IL-6, IL-1β, and TNF-α. In vivo, the compound significantly reduced paw edema in mice, an effect accompanied by a significant inhibition of serum NO and COX-2 levels.

Cyclooxygenase (COX) Inhibition

The this compound scaffold has been utilized in the development of selective inhibitors for cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation management. archivepp.comsemanticscholar.org The acetamide functional group is a common feature in various compounds designed as selective COX-2 inhibitors. archivepp.comarchivepp.com

One area of research has focused on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs. nih.gov A series of these compounds were synthesized and evaluated for their anti-inflammatory activity, which is linked to COX-2 inhibition. nih.gov In vivo testing confirmed the anti-inflammatory properties of these analogs. nih.gov Molecular docking studies further supported these findings, revealing that the N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs can effectively bind with the COX-2 enzyme, corroborating the in vivo results. nih.gov The development of such derivatives is driven by the need for new anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comnih.gov

Table 1: Cyclooxygenase (COX) Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Activity | Research Findings |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Anti-inflammatory | Demonstrated in vivo anti-inflammatory activity. Docking studies confirmed binding interactions with the COX-2 protein. nih.gov |

| General Acetamide Derivatives | COX-2 | Selective Inhibition | The acetamide moiety is a recognized scaffold for designing selective COX-2 inhibitors to manage inflammation. archivepp.comarchivepp.com |

Anthelmintic Activities

Piperazine and its derivatives have a long-standing history in the treatment of helminth infections. researchgate.net The this compound scaffold has been incorporated into novel compounds to explore and enhance this anthelmintic potential. Research has shown that benzimidazole compounds featuring a piperazine fragment at the C-2 position exhibit significant anthelmintic properties. mdpi.com

In a study evaluating these benzimidazole-piperazine derivatives, compounds were tested against Trichinella spiralis muscle larvae. mdpi.com The results indicated a potent, time- and dose-dependent lethal effect on the larvae. mdpi.com One specific derivative, compound 7c in the study, demonstrated particularly high efficacy, achieving a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours of exposure. mdpi.com This highlights the potential of combining the benzimidazole and piperazine pharmacophores to create effective anthelmintic agents. mdpi.com Further studies have synthesized and screened various 1,4-disubstituted piperazine derivatives, which showed promising in vitro anthelmintic activity against Eisenia fetida when compared to the reference drug, piperazine citrate. ijprs.com

Table 2: Anthelmintic Activity of Piperazine Derivatives

| Compound Class | Organism | Key Findings |

|---|---|---|

| Benzimidazole derivatives with a C-2 piperazine fragment | Trichinella spiralis | Compound 7c showed a 92.7% reduction in parasite activity at 100 μg/mL after 48 hours. mdpi.com |

| 1,4-Disubstituted piperazine derivatives | Eisenia fetida | Investigational compounds exhibited promising anthelmintic activity compared to piperazine citrate. ijprs.com |

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), which is a primary target in the symptomatic treatment of Alzheimer's disease. nih.gov The inhibition of AChE enhances cholinergic neurotransmission by increasing the availability of acetylcholine. nih.gov

A study on a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives evaluated their inhibitory potency against AChE. nih.gov While these compounds were found to be less potent than the reference drug donepezil, they still demonstrated inhibitory activity, with IC₅₀ values ranging from 16.42 µM to 63.03 µM. nih.gov The most potent compound in this series was one with a 4-fluorophenyl moiety. nih.gov Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, which share structural similarities, identified a compound with an ortho-fluorine substitution that showed an IC₅₀ of 13 nM against AChE, superior to donepezil. mui.ac.irnih.gov These findings suggest that the piperazine-acetamide core can be a valuable template for designing novel cholinesterase inhibitors. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperazine-Related Derivatives

| Compound Series | Most Potent Derivative | AChE IC₅₀ | Reference Drug (Donepezil) IC₅₀ |

|---|---|---|---|

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound with 4-Fluorophenyl moiety | 16.42 ± 1.07 µM | 0.41 ± 0.09 µM |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Compound 5d (ortho-fluoro substitution) | 13 ± 2.1 nM | 0.6 ± 0.05 µM |

Beyond cholinesterase, derivatives of this compound are being explored for their ability to inhibit other enzymes implicated in neurodegenerative diseases like Alzheimer's. These enzymes include beta-secretase (BACE1), Tau kinases, caspases, and monoamine oxidase (MAO). mdpi.com

For instance, certain piperazine derivatives have been identified as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme whose selective inhibition may offer therapeutic benefits in Alzheimer's and Parkinson's diseases by protecting neurons from oxidative stress. mdpi.com Additionally, research into piperazine (PPZ) derivatives has shown neuroprotective effects against β-amyloid (Aβ) protein oligomer toxicity, a central element in the amyloid hypothesis of Alzheimer's disease. nih.gov One such compound, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, demonstrated neuroprotective effects in the nanomolar concentration range. nih.gov The mechanism is believed to involve the activation of neuronal store-operated calcium entry in spines, which helps restore synaptic function. nih.gov

The this compound scaffold is a key feature in a class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs). nih.govdtu.dkntu.edu.sg These agents target DNA gyrase and topoisomerase IV, essential bacterial enzymes that manage DNA topology during replication. nih.gov By inhibiting these enzymes, NBTIs disrupt bacterial growth, making them promising candidates for new antibiotics. ntu.edu.sg

A study on tricyclic NBTIs found that an amide derivative, compound 1a, was a potent inhibitor of both S. aureus DNA gyrase and topoisomerase IV, with IC₅₀ values of 150 nM and 653 nM, respectively. nih.gov This compound was significantly more potent than a previously reported amine analog. nih.gov Another research effort focused on the solid-phase synthesis of piperazine-based NBTIs to create libraries of compounds for screening. dtu.dk This approach confirmed that a simplified piperazine NBTI could serve as a useful template for developing new antibiotics with dual inhibitory activity against both gyrase and topoisomerase IV. dtu.dk

Table 4: Inhibition of Bacterial Topoisomerases by Piperazine-Amide Derivatives

| Compound Class | Target Enzymes | Organism | Key Findings |

|---|---|---|---|

| Tricyclic NBTIs | DNA gyrase, Topoisomerase IV | S. aureus | Amide 1a showed IC₅₀ values of 150 nM (gyrase) and 653 nM (TopoIV). nih.gov |

| Piperazine-based NBTIs | DNA gyrase, Topoisomerase IV | MRSA S. aureus | Synthesized library demonstrated dual inhibitory activity. dtu.dk |

| Alkynyl-bisbenzimidazoles | Topoisomerase I | E. coli | Derivatives showed selective inhibition with IC₅₀ values in the 2.47–6.63 μM range. rsc.org |

Receptor Binding Affinities

Piperazine derivatives, including those with an acetamide linkage, are known to interact with a wide range of neurotransmitter receptors in the central nervous system. ijrrjournal.comresearchgate.net Their binding affinities can be modulated by altering the substituents on the piperazine ring, leading to compounds with specific pharmacological profiles. ijrrjournal.com

One study investigated chiral (piperazin-2-yl)methanol derivatives for their affinity to sigma (σ) receptors. researchgate.net The p-methoxybenzyl substituted piperazine derivative in this series displayed the highest affinity for the σ₁-receptor, with a Kᵢ value of 12.4 nM. researchgate.net This compound also showed selectivity over σ₂-receptors and NMDA receptors. researchgate.net

A broader review of piperazine derivatives highlights their interactions with various receptor families, including: ijrrjournal.com

Dopamine receptors (D₂, D₃, D₄)

Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ)

Histamine receptors (H₁)

Adrenergic receptors (α₁, α₂)

Acetylcholine receptors (Muscarinic and Nicotinic)

For example, the compound SLV313, a piperazine derivative, showed high affinity for human recombinant D₂, D₃, and 5-HT₁ₐ receptors. ijrrjournal.com The ability to fine-tune the binding affinities of this compound derivatives makes them valuable scaffolds in the development of drugs for psychiatric and neurological disorders. researchgate.net

Table 5: Receptor Binding Affinities of Piperazine Derivatives

| Compound Class | Receptor Target | Binding Affinity (Kᵢ) |

|---|---|---|

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | σ₁-receptor | 12.4 nM |

| 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) | D₂ receptor | High Affinity |

| 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) | D₃ receptor | High Affinity |

| 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) | 5-HT₁ₐ receptor | High Affinity |

Serotonin Receptor Interactions

Derivatives of this compound, particularly the arylpiperazine class, have demonstrated significant interactions with serotonin (5-HT) receptors, which are crucial mediators of numerous physiological and pathological processes in the central nervous system.

Arylpiperazine derivatives are known to exhibit high affinity for various serotonin receptor subtypes, most notably the 5-HT1A and 5-HT2A receptors. The nature of the aryl group and the length of the alkyl chain linking it to the piperazine ring are critical determinants of binding affinity and functional activity. For instance, compounds incorporating a 2-methoxyphenylpiperazine moiety linked via a three-carbon atom linker to amine groups of adamantanamine and memantine have shown high selectivity and affinity for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively.

Furthermore, studies on coumarin-piperazine derivatives have highlighted the impact of substituents on the phenyl ring. An 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin derivative displayed a high affinity for both 5-HT1A (Ki = 0.60 nM) and 5-HT2A (Ki = 8 nM) receptors. In contrast, the presence of a hydroxyl group in the linker, as seen in 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, significantly reduced the affinity for the 5-HT1A receptor (Ki = 6157 nM) while maintaining a reasonable affinity for the 5-HT2A receptor (Ki = 90 nM), and conferred an antagonistic profile at the 5-HT1A receptor.

The functional activity of these derivatives can also be modulated. For example, a shift of a methoxy group from the ortho to the meta position on the phenyl ring in certain coumarin derivatives resulted in a change from antagonist to agonist activity at the 5-HT1A receptor.

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Functional Activity (5-HT1A) |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | Not Reported | Not Reported |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | Not Reported | Not Reported |